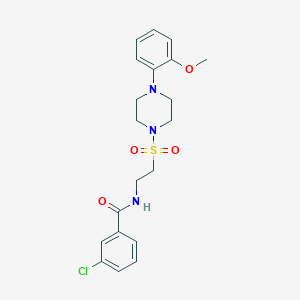

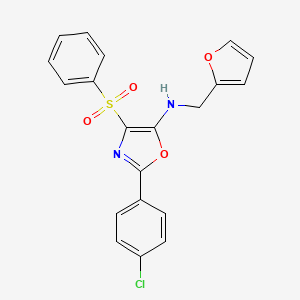

3-氯-N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a potent, selective D4 dopamine receptor ligand . It is also known by its CAS number 91616-73-8 .

Molecular Structure Analysis

The geometric parameters and spectroscopic data obtained from DFT calculations were found to be in high agreement with experimental results . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Chemical Reactions Analysis

The compound has been found to be an avid substrate for brain efflux transporters . More research is needed to fully understand its chemical reactivity.Physical And Chemical Properties Analysis

The compound has moderate lipophilicity . Further physical and chemical properties such as molecular weight, density, boiling point, melting point, and structural formula can be found using its CAS number .科学研究应用

多巴胺受体亲和力

对包括与 3-氯-N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)苯甲酰胺相关的化合物在内的 N-[4-(4-芳基哌嗪-1-基)丁基]芳基甲酰胺衍生物的研究,显示出人们对其作为选择性多巴胺 D(3) 受体配体的潜力十分感兴趣。一项研究重点介绍了导致化合物对 D(3) 受体表现出中等亲和力的结构修饰,表明它们在针对多巴胺系统的治疗(尤其是在精神分裂症和帕金森病等疾病中)开发中具有潜力 (Leopoldo 等,2002)。

血清素受体激动剂

另一个应用领域涉及苯甲酰胺衍生物作为选择性血清素 4 (5-HT4) 受体激动剂的合成和药理学评估。这些化合物已显示出加速胃排空和增加排便频率的希望,表明它们作为具有减少副作用的新型促动力剂的潜力,尤其是在治疗胃肠道运动障碍中 (Sonda 等,2004)。

抗菌活性

包括与 3-氯-N-(2-((4-(2-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)苯甲酰胺相关的结构在内的新的吡啶衍生物的合成已被研究用于抗菌应用。这些化合物显示出相当大的抗菌活性,表明它们在解决耐药性细菌感染中具有潜力 (Patel & Agravat,2009)。

解痉活性

对苯甲酰胺-哌嗪衍生物的解痉活性的研究表明,它们对非妊娠大鼠的子宫平滑肌收缩有显着抑制作用。这表明该化合物可能通过毒蕈碱受体发挥作用,作为管理早产的一个治疗剂 (Lucky & Omonkhelin,2009)。

晶体结构和 DFT 计算

一项研究重点关注新型哌嗪衍生物的晶体结构、Hirshfeld 表面分析和密度泛函理论 (DFT) 计算,深入了解它们的亲电和亲核相互作用的反应位点。这项研究有助于理解可能影响化合物药理活性的分子特性 (Kumara 等,2017)。

作用机制

Target of Action

The primary target of this compound is the Dopamine D4 receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, thereby initiating a biochemical response in the CNS .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its interaction with the D4 dopamine receptor. This could potentially influence a range of neurological processes, given the broad role of dopamine in the CNS .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability might be affected by exposure to light, hence it is recommended to store it in a dark place Additionally, the compound’s efficacy could be influenced by various biological factors within the body, such as the presence of other neurotransmitters or the individual’s overall health status

未来方向

The compound’s potential as a PET radioligand for imaging of brain D3 receptors in rodents and monkeys has been explored, but it was found to be ineffective due to its status as an efflux transporter substrate . Future research could explore modifications to its structure to overcome this limitation and improve its effectiveness as a radioligand.

属性

IUPAC Name |

3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHAGCDSMRJDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)

![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)

![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2801786.png)

![1-(4-ethoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2801787.png)

![3-[(Cyclopropylamino)methyl]phenol](/img/structure/B2801798.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2801799.png)